
2-Amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the 2-position, a fluorine atom at the 7-position, a hydroxyl group at the 4-position, and a carbonitrile group at the 3-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile typically involves the reaction of 7-fluoro-4-hydroxyquinoline-3-carbonitrile with an appropriate amine source under specific conditions. One common method involves the use of ammonium acetate as a catalyst in ethanol. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
2-Amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The amino, hydroxyl, and fluorine groups can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups. These derivatives can exhibit unique chemical and biological properties, making them valuable for further research and applications.
科学研究应用
2-Amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s biological activity is of interest for studying its potential as an antimicrobial, antiviral, and anticancer agent. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine: Research into the compound’s medicinal properties includes its potential use as a drug candidate for treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes. Its stability and reactivity can be harnessed for various industrial applications.
作用机制
The mechanism of action of 2-Amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA and RNA can inhibit the replication of viruses and bacteria, making it a potential antimicrobial agent . Additionally, its ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent.
相似化合物的比较
Similar Compounds
Similar compounds to 2-Amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile include:
- 2-Amino-4-hydroxyquinoline-3-carbonitrile
- 2-Amino-4-arylquinoline-3-carbonitriles
- Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 7-position enhances its stability and reactivity, making it a valuable compound for various research applications. Additionally, its ability to undergo diverse chemical reactions and form a wide range of derivatives further highlights its versatility and importance in scientific research.
属性
分子式 |
C10H6FN3O |
|---|---|
分子量 |
203.17 g/mol |
IUPAC 名称 |
2-amino-7-fluoro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6FN3O/c11-5-1-2-6-8(3-5)14-10(13)7(4-12)9(6)15/h1-3H,(H3,13,14,15) |
InChI 键 |
AHVLXOVHFZHZQJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1F)NC(=C(C2=O)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


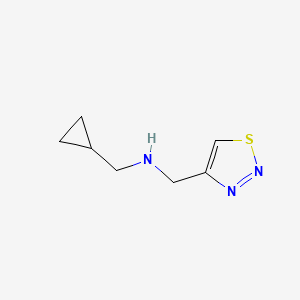
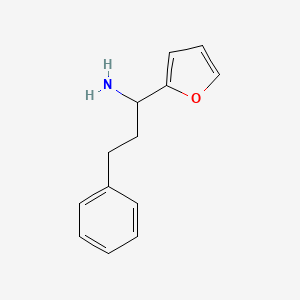
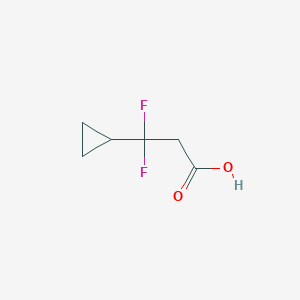
![Methyl 4-[(3-methylpentan-2-yl)amino]butanoate](/img/structure/B13221840.png)

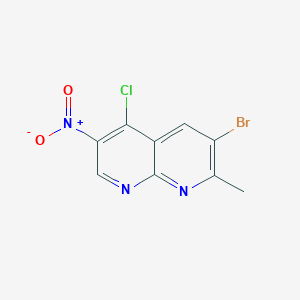


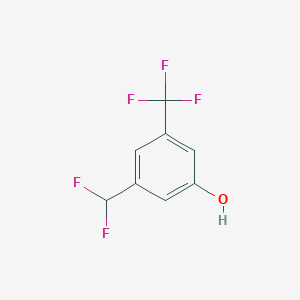
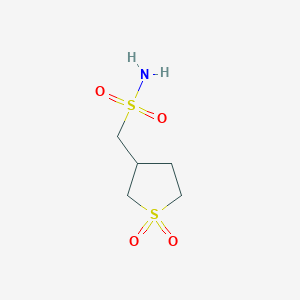

![3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13221916.png)
![tert-Butyl 4-fluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13221918.png)
![2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid](/img/structure/B13221924.png)
